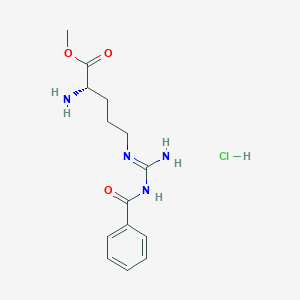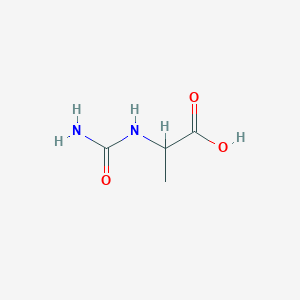
(S)-Methyl 2-benzamido-5-guanidinopentanoate hydrochloride
Description
(S)-Methyl 2-benzamido-5-guanidinopentanoate hydrochloride, also known as S-MBG, is an organic compound that has been studied for its potential applications in various scientific fields. It is a white crystalline powder that is soluble in water and has a melting point of 129-130 °C. S-MBG is synthesized through a process of condensation of benzamidine and guanidine with S-methyl-2-benzamido-5-guanidinopentanoic acid. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and laboratory experiments.
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry Applications
Synthetic Procedures for Guanidinobenzazoles : Benzazoles and their derivatives, including guanidines, have been extensively explored for their diverse biological activities, which range from antihistaminic to anthelmintic and fungicidal effects. The review by Rosales-Hernández et al. (2022) focuses on the synthetic chemists' interest in developing new procedures for compounds with the guanidine moiety, highlighting their potential therapeutic applications through various synthetic approaches (Rosales-Hernández et al., 2022).
Applications in Supramolecular Chemistry : Benzene-1,3,5-tricarboxamide derivatives have shown significant importance in a range of scientific disciplines, including supramolecular chemistry, polymer processing, and biomedical applications. These compounds are valued for their ability to self-assemble into nanometer-sized structures, highlighting the versatile application of amide and guanidine functional groups in designing novel materials with specific properties (Cantekin, de Greef, & Palmans, 2012).
Environmental and Health Impact Studies
Environmental Presence and Impact of Guanidines : The environmental persistence and biological activity of guanidine derivatives, as discussed by Bedoux et al. (2012), focus on triclosan, a compound with a guanidine-like functional group. This review addresses its widespread use, environmental distribution, and potential for creating resistant bacterial strains, underscoring the environmental relevance of studying compounds with guanidine functionalities (Bedoux et al., 2012).
Guanidine Derivatives Screening : The therapeutic potential of guanidine derivatives, including their role in neurodegeneration, inflammation, and as anti-diabetic agents, highlights the broad spectrum of biological activities associated with guanidine-containing compounds. Rauf, Imtiaz-ud-Din, and Badshah (2014) emphasize the importance of screening and testing guanidine derivatives for developing new pharmacophores, reflecting the compound's significance in drug discovery (Rauf, Imtiaz-ud-Din, & Badshah, 2014).
properties
IUPAC Name |
methyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3.ClH/c1-21-13(20)11(8-5-9-17-14(15)16)18-12(19)10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3,(H,18,19)(H4,15,16,17);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZBVARFMVSTCT-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883750 | |
| Record name | L-Arginine, N2-benzoyl-, methyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-benzamido-5-guanidinopentanoate hydrochloride | |
CAS RN |
1784-04-9 | |
| Record name | L-Arginine, N2-benzoyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1784-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Arginine, N2-benzoyl-, methyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Arginine, N2-benzoyl-, methyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















